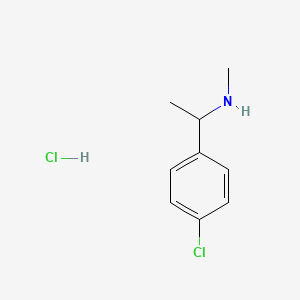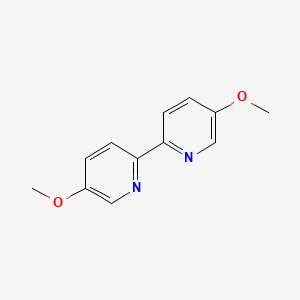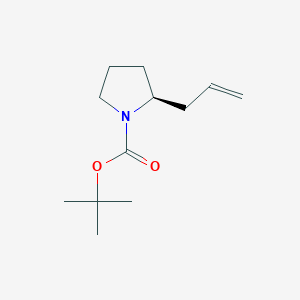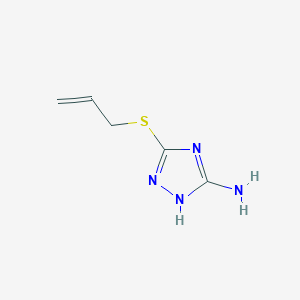
1-(4-Chlorophenyl)-N-methylethanamine hydrochloride
Descripción general
Descripción
“1-(4-Chlorophenyl)-N-methylethanamine hydrochloride” is a chlorinated phenyl ethanamine derivative. These types of compounds are often used in the development of pharmaceuticals and can have various biological activities .
Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the presence of the amine group and the chlorine atom on the benzene ring. These functional groups can participate in various types of reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized and characterized within the context of developing antidepressants like sertraline hydrochloride, demonstrating its role as a key intermediate in pharmaceutical synthesis (Krisztina Vukics et al., 2002). Its structural and spectroscopic properties have also been detailed in studies focusing on crystal structure and molecular interactions, providing insights into its stability and reactivity (D. Achutha et al., 2017).
Analytical Chemistry Applications
- In analytical chemistry, it has been used in the development of sensitive methods for determining impurities in pharmaceutical substances, showcasing its utility in ensuring drug purity and safety (A. Anerao et al., 2018).
Material Science and Sensor Technology
- The compound's derivatives have been explored in material science for the development of polyamides and poly(amide-imide)s with specific optical properties, indicating potential applications in the fields of light-emitting devices and sensors (C. Hamciuc et al., 2015).
Environmental Science Applications
- In environmental science, its analogs have been investigated for the degradation of hazardous materials like 4-chlorophenol, highlighting its role in pollution control and remediation strategies (Sandesh S. Raut et al., 2020). The synthesis and application of carbon-supported oxime derivatives for the degradation of nerve agents and pollutants further illustrate its significance in developing novel decontamination methods (A. K. Verma et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Chlorophenyl)-N-methylethanamine hydrochloride is the histamine H3 receptor . Histamine H3 receptors are primarily found in the central nervous system, where they modulate the release of various neurotransmitters, including histamine itself .
Mode of Action
This compound acts as an antagonist or inverse agonist at the histamine H3 receptor . By blocking these receptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The compound’s interaction with the histamine H3 receptor affects the histaminergic signaling pathway . This pathway plays a crucial role in maintaining wakefulness and can influence other neurotransmitter systems in the brain .
Pharmacokinetics
The lipophilic or hydrophilic parts of the molecule can modify the pharmacologic profile as well as the pharmacokinetics of the compounds .
Result of Action
The compound’s action on the histamine H3 receptor can lead to increased wakefulness and decreased sleepiness, making it potentially useful in conditions like narcolepsy . It also exhibits significant effects on allergic reactions .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFAFYJSZXBEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133735.png)



![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)

![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B3133760.png)







